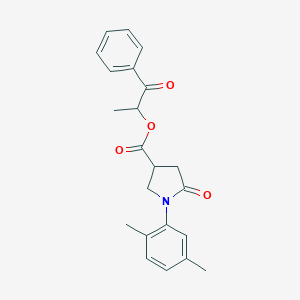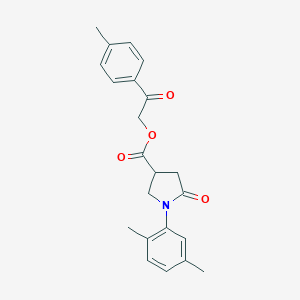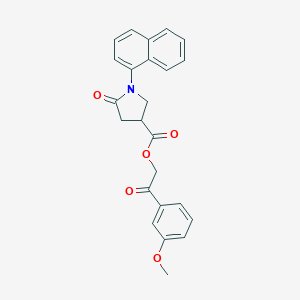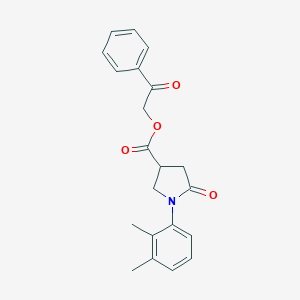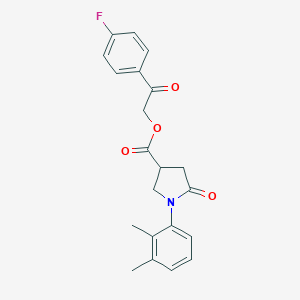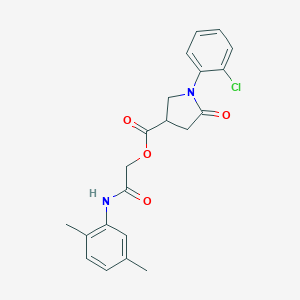
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it has been found to have promising anti-cancer properties.
Mécanisme D'action
BPTES works by irreversibly binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, leaving normal cells unaffected. This selectivity is due to the high levels of glutaminase activity in cancer cells compared to normal cells. BPTES has also been found to have anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPTES is its selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, the use of BPTES in clinical settings is limited by its poor solubility and stability, which makes it difficult to administer in a safe and effective manner.
Orientations Futures
There are several future directions for research on BPTES. One area of focus is the development of more stable and soluble analogs of BPTES that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES treatment. Additionally, research is ongoing to investigate the potential use of BPTES in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of BPTES involves a series of chemical reactions that are carefully controlled to produce a high yield of the desired compound. The process involves the use of various reagents and solvents, and it requires a high degree of expertise in organic chemistry.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential use as an anti-cancer agent. It has been found to selectively inhibit the activity of a specific enzyme, glutaminase, which is essential for the survival of many cancer cells. This inhibition leads to a depletion of glutamine, which is an important nutrient for cancer cells, resulting in their death.
Propriétés
Nom du produit |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C20H19N3O3S |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-15-9-7-14(8-10-15)23-12-13(11-18(23)24)19(25)22-20-21-16-5-3-4-6-17(16)27-20/h3-10,13H,2,11-12H2,1H3,(H,21,22,25) |
Clé InChI |
ZDFKSHUFJAEHDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
SMILES canonique |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





